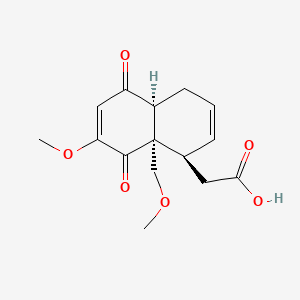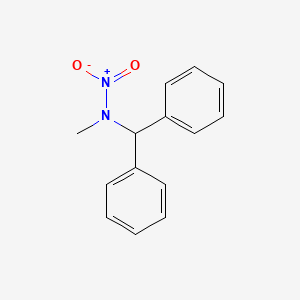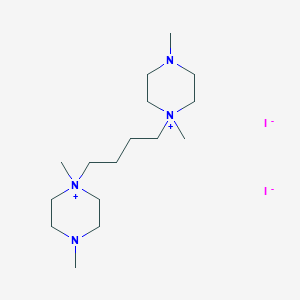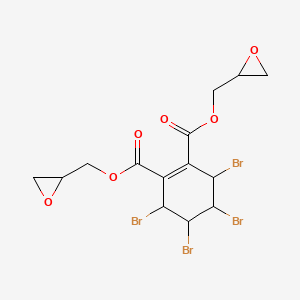![molecular formula C8H16O4 B14326586 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol CAS No. 102275-51-4](/img/structure/B14326586.png)
2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol is an organic compound with the molecular formula C8H16O4. It is characterized by the presence of a 1,3-dioxane ring, which is a six-membered ring containing two oxygen atoms. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol typically involves the reaction of 1,3-dioxane with ethylene oxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
1,3-Dioxane+Ethylene Oxide→this compound
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include additional steps such as purification and distillation to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products. The presence of the 1,3-dioxane ring and the ethoxy group allows it to participate in a range of chemical reactions, influencing its biological and chemical activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1,3-Dioxan-2-yl)ethanol
- 2-(2-(2-Methoxyethoxy)ethoxy)ethan-1-ol
- 2-[2-(Prop-2-ynyloxy)ethoxy]ethan-1-ol
Uniqueness
2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol is unique due to the combination of the 1,3-dioxane ring and the ethoxy group, which imparts specific chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound in scientific research and industrial processes.
Propiedades
Número CAS |
102275-51-4 |
|---|---|
Fórmula molecular |
C8H16O4 |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
2-[2-(1,3-dioxan-2-yl)ethoxy]ethanol |
InChI |
InChI=1S/C8H16O4/c9-3-7-10-6-2-8-11-4-1-5-12-8/h8-9H,1-7H2 |
Clave InChI |
RKUCCLOIZAEPAS-UHFFFAOYSA-N |
SMILES canónico |
C1COC(OC1)CCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[Di(methanesulfonyl)methanesulfonyl]-2,4-dimethoxybenzene](/img/structure/B14326517.png)


![4-Thiazolidinone, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B14326542.png)


![1-(4-Chlorophenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B14326554.png)


![N-Hydroxy-N-{[4-(2-methylpropyl)phenyl]methyl}acetamide](/img/structure/B14326572.png)

